rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester
Overview
Description
Ethyl 6-fluorochroman-2-carboxylate is a synthetic organic compound belonging to the class of chromansThe compound is characterized by its unique structure, which includes a fluorine atom and an ester group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of Ethyl 6-fluorochroman-2-carboxylate involves a multi-step process. The general synthetic route includes the following steps:
Condensation: The initial step involves the condensation of starting materials to form intermediate compounds.
Alkylation: The intermediate compounds undergo alkylation to introduce the ethyl group.
Cyclization: The alkylated intermediates are then cyclized to form the chroman ring structure.
Fluorination: The chroman ring is fluorinated to introduce the fluorine atom at the desired position.
Esterification: Finally, the ester group is introduced to complete the synthesis of Ethyl 6-fluorochroman-2-carboxylate.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Enzymatic resolution methods have also been developed to produce optically pure forms of the compound, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Ethyl 6-fluorochroman-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-fluorochroman-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for developing new enzymatic processes.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-fluorochroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the target enzyme. Molecular simulations have revealed the highly enantioselective mechanisms by which the compound interacts with its targets .
Properties
IUPAC Name |
ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYRVHHKJREDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620361 | |
Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-61-8 | |
Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99199-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUORO-3,4-DIHYDRO-(2H)-1-BENZOPYRAN-2-CARBOXYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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